

Application of DL-Cystathionine-d4 in targeted metabolomics.

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Compound of Interest

Compound Name: DL-Cystathionine-d4

Cat. No.: B12411602

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Application Note & Protocol

Introduction

Cystathionine is a crucial intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of cystathionine in biological samples is vital for studying various physiological and pathological states, including inherited metabolic disorders like homocystinuria, cardiovascular diseases, and neurological conditions.[1][2][3] Targeted metabolomics employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards offers the highest level of accuracy and precision for such quantitative analyses.[4][5] **DL-Cystathionine-d4**, a deuterated form of cystathionine, serves as an ideal internal standard for the precise measurement of endogenous cystathionine levels in diverse biological matrices. Its nearly identical physicochemical properties to the unlabeled analyte ensure compensation for variations during sample preparation and analysis, leading to reliable and reproducible results.

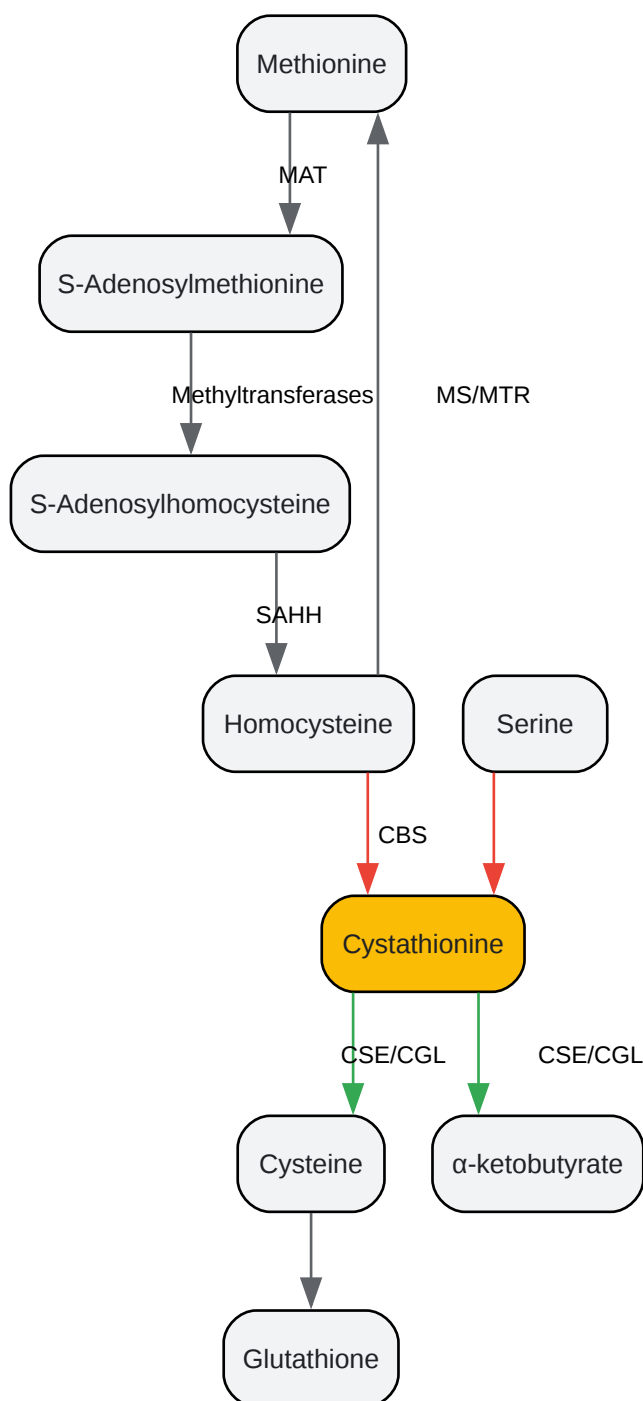
This document provides a detailed overview of the application of **DL-Cystathionine-d4** in targeted metabolomics, complete with experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.

Principle

The core principle behind using **DL-Cystathionine-d4** in targeted metabolomics is stable isotope dilution. A known amount of the labeled internal standard (**DL-Cystathionine-d4**) is spiked into a biological sample. This "spiked" sample is then processed and analyzed by LC-MS/MS. Since the labeled and unlabeled cystathionine behave almost identically during extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. The ratio of the mass spectrometer's signal from the endogenous (unlabeled) cystathionine to the signal from the deuterated internal standard is then used to accurately calculate the concentration of the endogenous analyte. This method corrects for matrix effects and other sources of analytical variability.

The Transsulfuration Pathway

The transsulfuration pathway is central to sulfur amino acid metabolism. It facilitates the conversion of homocysteine to cysteine. Cystathionine is a key intermediate in this pathway, formed from the condensation of homocysteine and serine, a reaction catalyzed by the enzyme cystathionine β -synthase (CBS). Subsequently, cystathionine is cleaved by cystathionine γ -lyase (CSE) to produce cysteine and α -ketobutyrate. Dysregulation of this pathway can lead to an accumulation of homocysteine, a known risk factor for cardiovascular disease.



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Figure 1. Simplified diagram of the transsulfuration pathway highlighting the central role of cystathionine.

Quantitative Data

Accurate quantification of cystathionine using **DL-Cystathionine-d4** relies on optimized LC-MS/MS parameters. The following table summarizes typical parameters for the analysis.

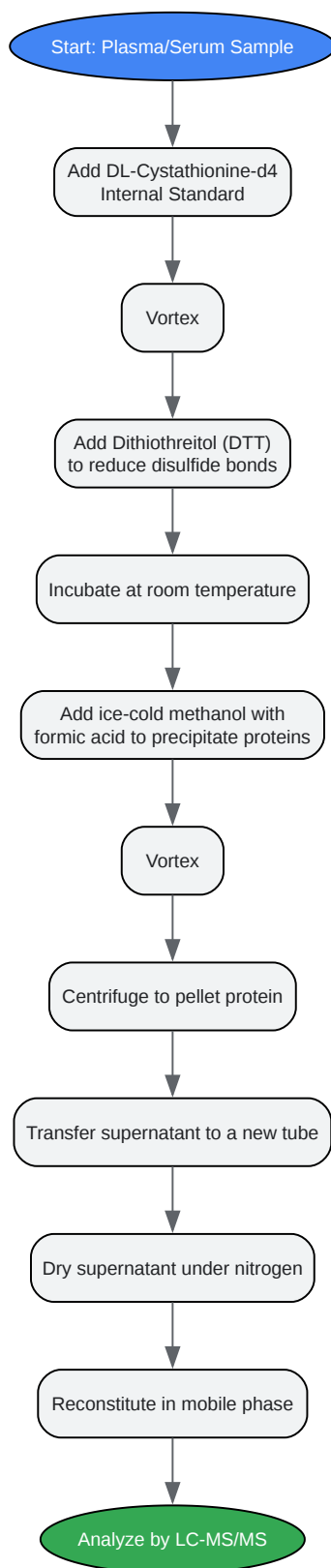
Parameter	Analyte (Cystathionine)	Internal Standard (DL-Cystathionine-d4)
Formula	C ₇ H ₁₄ N ₂ O ₄ S	C ₇ H ₁₀ D ₄ N ₂ O ₄ S
Molecular Weight	222.26 g/mol	226.28 g/mol
Precursor Ion (m/z)	223.1	227.1
Product Ion (m/z)	134.0	138.0
Collision Energy (eV)	15	15
Cone Voltage (V)	25	25

Note: These values may require optimization based on the specific LC-MS/MS instrument used.

Experimental Protocols

Sample Preparation (Plasma/Serum)

This protocol outlines a common procedure for the extraction of cystathionine from plasma or serum samples.



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